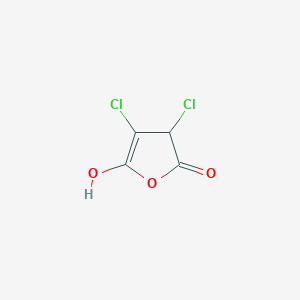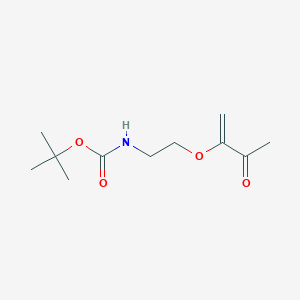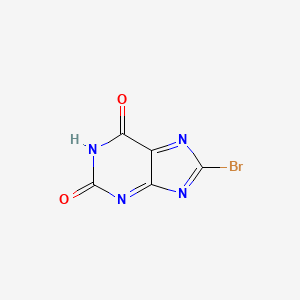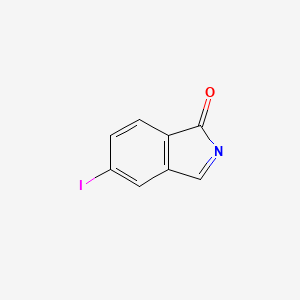
5-Iodoisoindol-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Iodoisoindol-1-one is a heterocyclic compound that belongs to the isoindolinone family. Isoindolinones are known for their diverse biological activities and are used in various fields such as medicinal chemistry and material science. The presence of an iodine atom at the 5-position of the isoindolinone ring imparts unique chemical properties to this compound, making it a compound of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodoisoindol-1-one typically involves the iodination of isoindolinone. One common method is the direct iodination of isoindolinone using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling iodine and other reagents.
化学反应分析
Types of Reactions: 5-Iodoisoindol-1-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form isoindole-1,3-diones.
Reduction Reactions: The carbonyl group in the isoindolinone ring can be reduced to form isoindolines.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products:
Substitution Reactions: Products include 5-azidoisoindol-1-one, 5-thiocyanatoisoindol-1-one, and 5-methoxyisoindol-1-one.
Oxidation Reactions: Major products include isoindole-1,3-diones.
Reduction Reactions: Major products include isoindolines.
科学研究应用
5-Iodoisoindol-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe for studying biological processes and as a precursor for the synthesis of biologically active molecules.
作用机制
The mechanism of action of 5-Iodoisoindol-1-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The iodine atom can enhance the compound’s binding affinity to these targets through halogen bonding or other interactions. The exact pathways involved would vary based on the specific biological activity being studied.
相似化合物的比较
Isoindolinone: The parent compound without the iodine atom.
5-Bromoisoindol-1-one: Similar to 5-Iodoisoindol-1-one but with a bromine atom instead of iodine.
5-Chloroisoindol-1-one: Similar to this compound but with a chlorine atom instead of iodine.
Comparison:
Reactivity: this compound is generally more reactive in substitution reactions compared to its bromo and chloro counterparts due to the larger size and lower bond dissociation energy of the carbon-iodine bond.
Biological Activity: The presence of the iodine atom can enhance the compound’s biological activity due to its ability to form stronger interactions with biological targets.
Applications: While all these compounds are used in similar fields, this compound may offer unique advantages in specific applications due to its distinct chemical properties.
属性
IUPAC Name |
5-iodoisoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4INO/c9-6-1-2-7-5(3-6)4-10-8(7)11/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCIPGHIMORHKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C=NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
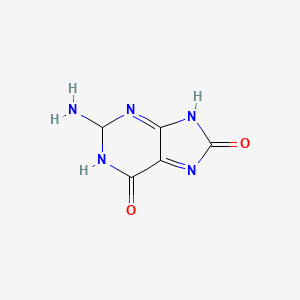
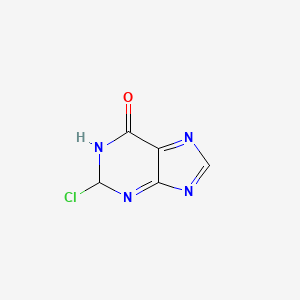
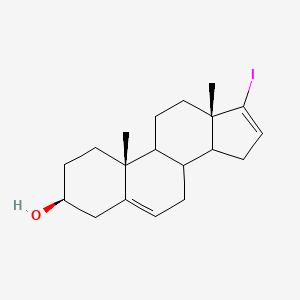

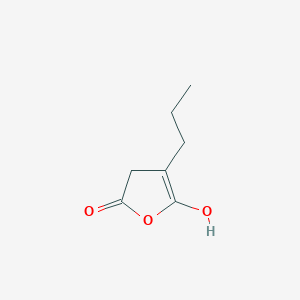
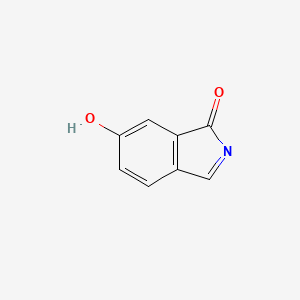
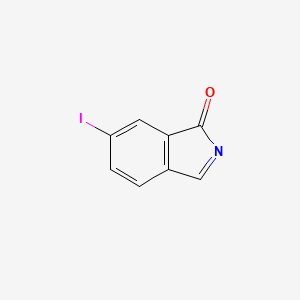
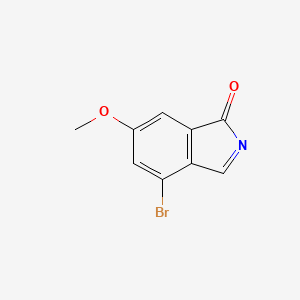
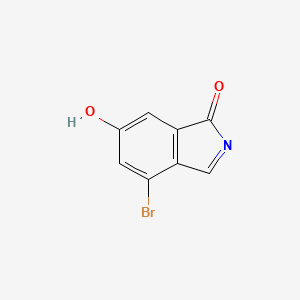
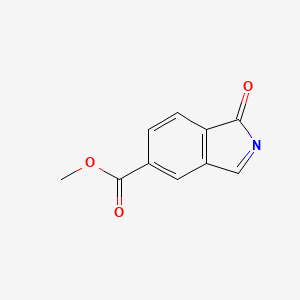
![(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B7943029.png)
